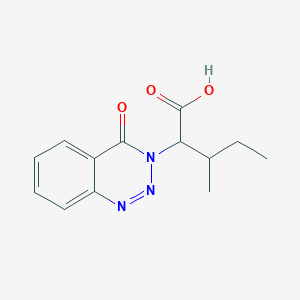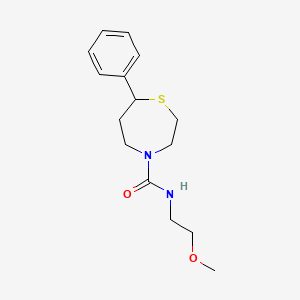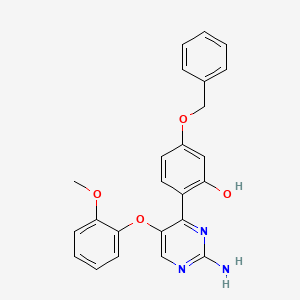![molecular formula C17H15N5O2S2 B2513463 N-(5-((imidazo[1,2-a]piridin-2-ilmetil)tio)-1,3,4-tiadiazol-2-il)-2,5-dimetilfurano-3-carboxamida CAS No. 1219913-25-3](/img/structure/B2513463.png)
N-(5-((imidazo[1,2-a]piridin-2-ilmetil)tio)-1,3,4-tiadiazol-2-il)-2,5-dimetilfurano-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C17H15N5O2S2 and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Medicamentos
Los derivados de imidazo[1,5-a]piridina han llamado la atención en la química medicinal debido a su diversidad estructural y actividades biológicas. Los investigadores han explorado su potencial como:
- Inhibidores de COX-2: Se han diseñado nuevos derivados de imidazo[1,5-a]piridina como potentes inhibidores de COX-2, lo que podría tener implicaciones en el control del dolor y la inflamación .
Ciencia de Materiales
Las propiedades aromáticas únicas de los imidazo[1,5-a]piridinas los hacen valiosos en la ciencia de los materiales:
Actividad Antifúngica
Los estudios de acoplamiento molecular han revelado los efectos antifúngicos de ciertos derivados de imidazo[1,5-a]piridina. Estos compuestos podrían potencialmente combatir las infecciones fúngicas .
Tratamiento de la Tuberculosis (TB)
Los desarrollos recientes incluyen derivados de imidazo[1,2-a]piridina con actividad anti-TB in vitro. Algunos compuestos muestran eficacia contra cepas de TB que se replican, no se replican, son multirresistentes (MDR) y extremadamente resistentes a los medicamentos (XDR) .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to interact with a variety of biological targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .
Mode of Action
It is known that similar compounds, such as imidazo[1,2-a]pyridines, interact with their targets to exert their biological effects . For instance, they can inhibit the activity of CDKs, modulate calcium channels, or act as GABA A receptor modulators .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect cell cycle regulation (via cdk inhibition), neurotransmission (via modulation of gaba a receptors), and calcium signaling .
Result of Action
Similar compounds have been reported to have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Análisis Bioquímico
Biochemical Properties
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazo[1,2-a]pyridine moiety is known to interact with cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors . These interactions can lead to the modulation of enzyme activity, ion channel function, and neurotransmitter signaling, respectively. Additionally, the thiadiazole ring may interact with sulfur-containing biomolecules, potentially affecting redox reactions and cellular metabolism.
Cellular Effects
The effects of N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CDKs can lead to alterations in cell cycle progression and proliferation . Furthermore, the compound’s effect on calcium channels and GABA A receptors can impact neuronal signaling and neurotransmission, potentially influencing processes such as synaptic plasticity and memory formation .
Molecular Mechanism
At the molecular level, N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide exerts its effects through various binding interactions with biomolecules. The imidazo[1,2-a]pyridine moiety can bind to the active sites of CDKs, inhibiting their activity and leading to cell cycle arrest . Additionally, the compound may act as a ligand for calcium channels and GABA A receptors, modulating their function and influencing ion flux and neurotransmitter release . These interactions can result in changes in gene expression and cellular responses, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential alterations in cellular metabolism and gene expression, highlighting the importance of temporal effects in understanding its overall impact.
Dosage Effects in Animal Models
The effects of N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of cell signaling pathways and gene expression . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful.
Metabolic Pathways
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound may undergo biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can affect the compound’s overall efficacy and toxicity, highlighting the importance of understanding its metabolic fate in biological systems.
Transport and Distribution
The transport and distribution of N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide within cells and tissues are critical factors that influence its activity and function. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can impact its biochemical effects, highlighting the importance of understanding its transport and distribution dynamics.
Subcellular Localization
The subcellular localization of N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide plays a crucial role in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biochemical effects, emphasizing the importance of subcellular localization in understanding its mechanism of action.
Propiedades
IUPAC Name |
N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c1-10-7-13(11(2)24-10)15(23)19-16-20-21-17(26-16)25-9-12-8-22-6-4-3-5-14(22)18-12/h3-8H,9H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMWTYKHTXMZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
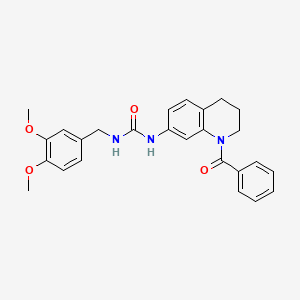
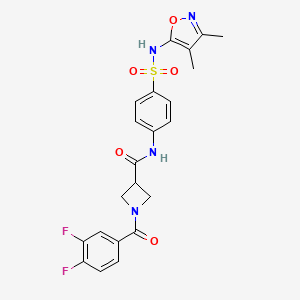
![2,4,5-trimethyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2513384.png)
![{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B2513385.png)
![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)
![N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2513387.png)
![N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2513388.png)
![3,4-dimethoxy-N'-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide](/img/structure/B2513391.png)
![(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol](/img/structure/B2513394.png)
